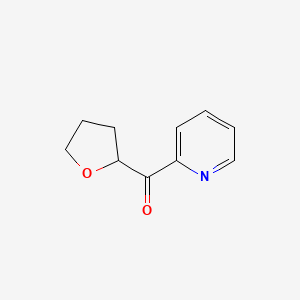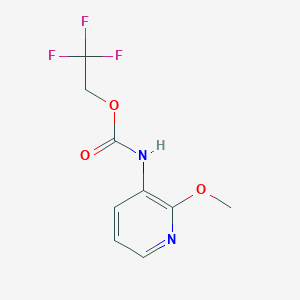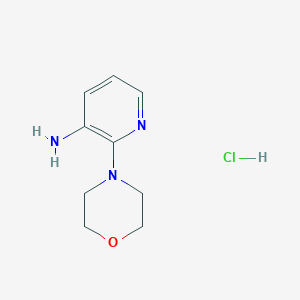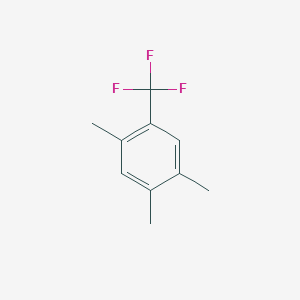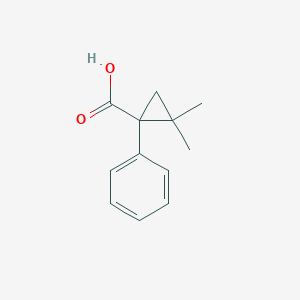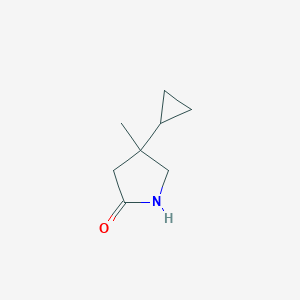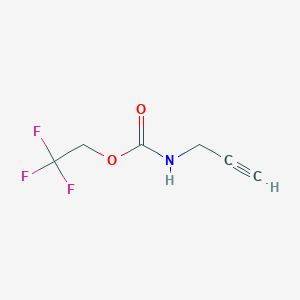
2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” is a chemical compound with the molecular formula C6H6F3NO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” consists of 6 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” include a molecular weight of 181.11 . More detailed properties such as boiling point, density, and others can be determined using various analytical techniques .Scientific Research Applications
Thermoresponsive Nanogels
A study by Lipowska-Kur et al. (2020) explored the synthesis of copolymers modified with azide or prop-2-yn-1-yl carbamate groups, leading to thermoresponsive nanogels. These nanogels, formed through azide and prop-2-yn-1-yl carbamate group interactions, show potential for drug delivery applications due to their particle size and temperature-responsive aggregation behavior.
Organic Synthesis
The work of Costa et al. (1998) demonstrates the formation of carbamates from N-alkyl-substituted prop-2-yn-1-amines and guanidines or other strong bases. This method, involving carbon dioxide, represents a significant approach in organic synthesis for constructing carbamates and methyleneoxazolidinones.
Synthesis of Onium Salts
Research by Umemoto and Gotoh (1991) focused on synthesizing various 2,2,2-trifluoroethyl onium triflates. This study highlights the potential of using trifluoroethylated salts in various chemical reactions and their applications in medicinal chemistry.
Conjugation in Biopolymers
Oliveira et al. (2012) investigated the synthesis of N-phthaloyl-chitosan O-prop-2-ynyl carbamate for chemoselective conjugation through click chemistry. The result, a triazolyl conjugate, suggests applications in bioadhesion, tissue regeneration, and potential for environmental or medical detoxification, as noted in their research (Oliveira et al., 2012).
Medicinal Chemistry Applications
In medicinal chemistry, the carbamate group, which includes 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate, plays a crucial role. Ghosh and Brindisi (2015) provide a comprehensive overview of carbamates in drug design, highlighting their stability, synthesis methods, and applications in creating drug-target interactions (Ghosh & Brindisi, 2015).
Novel Polyacetylenes Synthesis
Rahim (2020) conducted a study on synthesizing novel polyacetylenes containing carbamate, including prop-2-ynylcarbamate. This research indicates potential applications in creating materials with specific properties due to the inclusion of carbamate and eugenol moieties (Rahim, 2020).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h1H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLRNEOIYOKNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



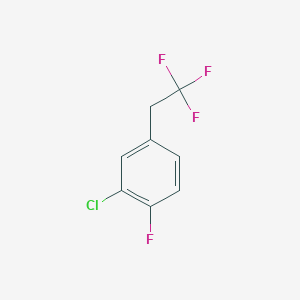
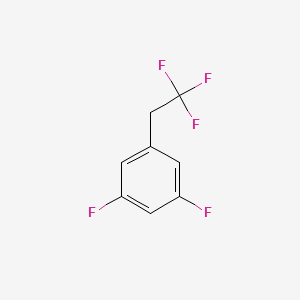
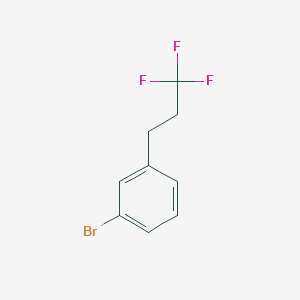
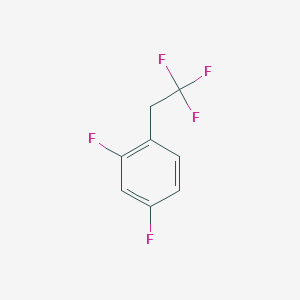
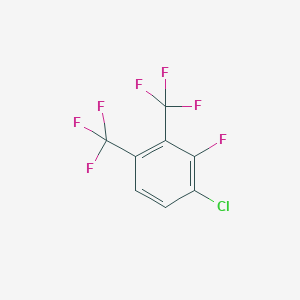
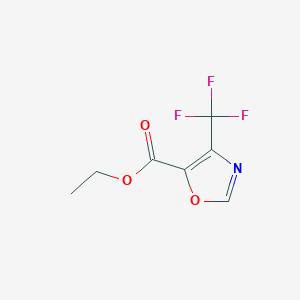
![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)
